molecular formula C11H19NO3 B1488976 1-(3,3-Dimethyl-2-oxobutyl)pyrrolidine-3-carboxylic acid CAS No. 2098009-72-2

1-(3,3-Dimethyl-2-oxobutyl)pyrrolidine-3-carboxylic acid

Cat. No. B1488976
CAS RN: 2098009-72-2
M. Wt: 213.27 g/mol
InChI Key: IIEKGLMNVIEVPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as DMPA, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The pyrrolidine ring in DMPA is a five-membered nitrogen heterocycle. The saturated scaffold of the pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives like DMPA are influenced by steric factors . The cis-configuration of the substituents in positions 3 and 4 of the pyrrolidine ring is often preferred over the trans orientation .

Advantages and Limitations for Lab Experiments

The main advantage of using OMPCA in laboratory experiments is its availability. OMPCA can be easily synthesized from commercially available starting materials, and it is relatively inexpensive. Additionally, the synthesis methods used to produce OMPCA are efficient and yield high yields. However, OMPCA is a relatively unstable compound, and its shelf-life is limited. Additionally, it can be difficult to purify, as it can easily form dimers and polymers.

Future Directions

The potential future directions for OMPCA research include further studies into its mechanism of action, its ability to act as an anti-inflammatory, an antioxidant, and an antifungal agent, its potential use in the treatment of various diseases, its potential use as an insecticide and as a preservative, and its potential use in the development of new drugs and therapies. Additionally, further research into the synthesis of OMPCA and its purification methods could lead to improved yields and shelf-lives of the compound. Finally, further research into the biochemical and physiological effects of OMPCA could lead to the development of new drugs and therapies that utilize the compound.

Scientific Research Applications

OMPCA has been studied for its potential medicinal applications, including its ability to act as an anti-inflammatory, an antioxidant, and an antifungal agent. It has also been studied for its potential use in the treatment of various diseases, such as cancer, HIV/AIDS, and Alzheimer's disease. Additionally, OMPCA has been studied for its potential use as an insecticide and as a preservative.

Safety and Hazards

DMPA is considered hazardous and causes serious eye damage . In case of eye contact, it is advised to rinse cautiously with water for several minutes and seek immediate medical attention . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this chemical .

properties

IUPAC Name

1-(3,3-dimethyl-2-oxobutyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)9(13)7-12-5-4-8(6-12)10(14)15/h8H,4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEKGLMNVIEVPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1CCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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